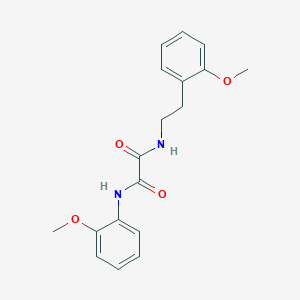
N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Investigation
A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, utilizing the classical Meinwald rearrangement, has been developed. This methodology facilitates the synthesis of di- and mono-oxalamides, including compounds related to N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide, showcasing its utility in creating anthranilic acid derivatives and oxalamides. The process is characterized by its simplicity and high yield, marking a significant advancement in the synthesis of these compounds (Mamedov et al., 2016).
Molecular Structure and Spectroscopic Analysis
The molecular characteristics and structural parameters of (2-methoxyphenyl)oxalate compounds have been extensively studied to understand their chemical behavior. Through a combination of spectroscopic techniques and density functional theory (DFT), insights into the optimized molecular structure, vibrational frequencies, and chemical shifts have been gained. This comprehensive analysis extends to the evaluation of molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties, providing a deep understanding of the energetic behavior in solvent media (Şahin et al., 2015).
Intramolecular Hydrogen Bonding in Oxamide Derivatives
A study on oxamide derivatives, including N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide, revealed the presence of intramolecular three-center hydrogen bonding. This bonding stabilizes the compounds and influences their structural configuration, as evidenced by NMR spectroscopy and X-ray diffraction. These findings highlight the role of hydrogen bonding in determining the physical properties of such compounds, offering insights into their potential applications in various fields (Martínez-Martínez et al., 1998).
Electrocatalytic Applications of N-Oxyl Compounds
N-Oxyl compounds, including those related to N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide, are crucial for the selective oxidation of organic molecules. These compounds serve as catalysts in electrochemical conditions, facilitating a wide range of electrosynthetic reactions. The electrochemical properties and mechanisms of N-oxyl compounds have been explored, shedding light on their potential applications in chemical and electrochemical catalysis (Nutting et al., 2018).
Crystallization Behavior Influenced by Nucleators
The effect of thermal history and shear flow on the crystallization behavior of compounds with soluble-type nucleators, such as N1,N1ʹ-(ethane-1,2-diyl)bis(N2-phenyloxalamide) (OXA), has been investigated. This research indicates that pre-dissolution and shear treatment significantly enhance the crystallization process, demonstrating the role of soluble-type nucleators in modifying the physical properties of polymeric materials (Shen et al., 2016).
Propriétés
IUPAC Name |
N'-(2-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-23-15-9-5-3-7-13(15)11-12-19-17(21)18(22)20-14-8-4-6-10-16(14)24-2/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDAXJPUGFFFPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

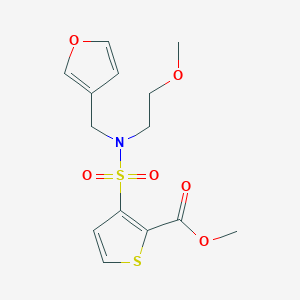
![2-[2-(7-Diethylamino-2-oxo-2H-chromen-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B2701864.png)
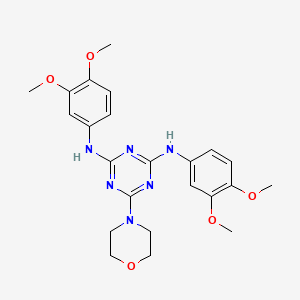
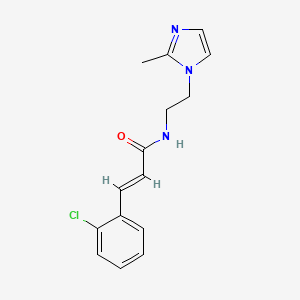

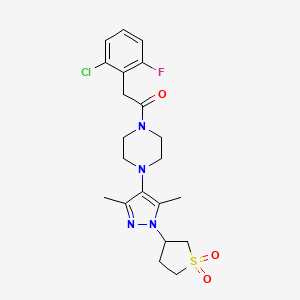
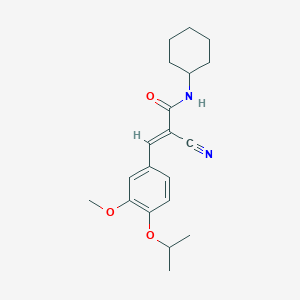
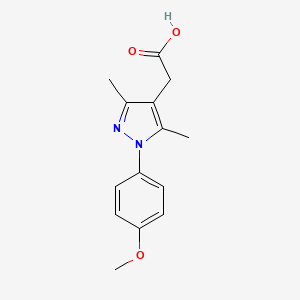
![[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2701875.png)
![2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2701877.png)
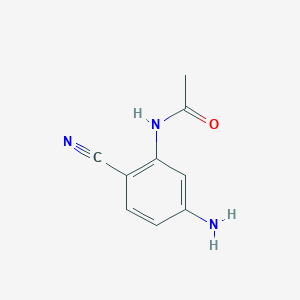
![N-[(3-bromophenyl)(cyano)methyl]-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2701879.png)
![benzyl N-[(1H-1,3-benzodiazol-2-yl)methyl]-N-methylcarbamate](/img/structure/B2701881.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(3-ethyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2701884.png)